molecular formula C14H8N6O2S B11389336 6-(4-Nitrophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Nitrophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11389336
M. Wt: 324.32 g/mol
InChI Key: SIDCTRHLUZDUSF-UHFFFAOYSA-N
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Description

3-[6-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is a complex organic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Preparation Methods

The synthesis of 3-[6-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

    Cyclization: The formation of the triazolo-thiadiazole ring involves cyclization reactions.

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to be due to its ability to interfere with the synthesis of bacterial cell walls . The exact molecular pathways involved are still under investigation, but it is known to interact with enzymes and proteins critical for cellular functions.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties. The uniqueness of 3-[6-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE lies in its specific nitrophenyl and pyridine substituents, which contribute to its distinct biological activities.

Properties

Molecular Formula

C14H8N6O2S

Molecular Weight

324.32 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8N6O2S/c21-20(22)11-5-3-9(4-6-11)13-18-19-12(16-17-14(19)23-13)10-2-1-7-15-8-10/h1-8H

InChI Key

SIDCTRHLUZDUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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